

"m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester*

Cat. No.: B609298

[Get Quote](#)

An In-depth Technical Guide to **m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and material science.^[1] This compound features three key components: a methoxy-terminated polyethylene glycol (m-PEG8) chain, a twelve-carbon alkyl spacer ((CH₂)₁₂), and a terminal phosphonic acid ethyl ester group. The PEG chain imparts hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic properties of conjugated molecules.^{[1][2][3]} The long alkyl chain provides a significant hydrophobic segment, and the phosphonic acid ethyl ester group serves as a versatile anchor for binding to metal oxide surfaces or as a precursor to the highly metal-chelating phosphonic acid.^{[1][4]}

This molecule is of particular interest as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins.^{[5][6][7]} The defined length and chemical nature of this linker are critical for optimizing the formation of the ternary complex essential for PROTAC efficacy.

Core Chemical Properties

The fundamental chemical and physical properties of **m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester** are summarized below. These properties are crucial for its handling, reaction setup, and integration into various molecular constructs.

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₆₅ O ₁₁ P	[3][5]
Molecular Weight	644.8 g/mol	[3][5][8]
Appearance	Solid	[5]
Purity	Typically ≥95% - 98%	[3][4][5]
Storage Condition	-20°C	[3]
Solubility	The hydrophilic PEG linker enhances water solubility.	[3][9]

Reactivity and Stability:

- **Phosphonate Group:** The phosphonic acid ethyl ester group is a key reactive site. It can be used to anchor the molecule to various metal oxide surfaces, such as titanium oxide or iron oxide nanoparticles.[1][10] This makes it highly valuable for the surface modification of materials to improve biocompatibility and reduce non-specific protein binding.[2]
- **Ester Hydrolysis:** The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis. [1] This reaction converts the ester into the corresponding phosphonic acid. The resulting phosphonic acid has a high affinity for metal ions, such as calcium, making it an excellent targeting moiety for bone tissue.[2][4] To maintain the ester form, it is critical to use anhydrous conditions and avoid strongly acidic or basic environments during reactions.[1]

Applications in Research and Drug Development

The unique structure of **m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester** makes it a valuable tool in several advanced applications.

1. PROTAC Synthesis: This molecule is frequently utilized as a PEG-based linker for the synthesis of PROTACs.^{[6][7]} PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^[6] The length and flexibility of the PEG and alkyl chain are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex.

2. Surface Modification of Nanoparticles and Implants: The phosphonate group serves as a robust anchor to metal oxide surfaces.^{[2][4]} By grafting these molecules onto surfaces, researchers can:

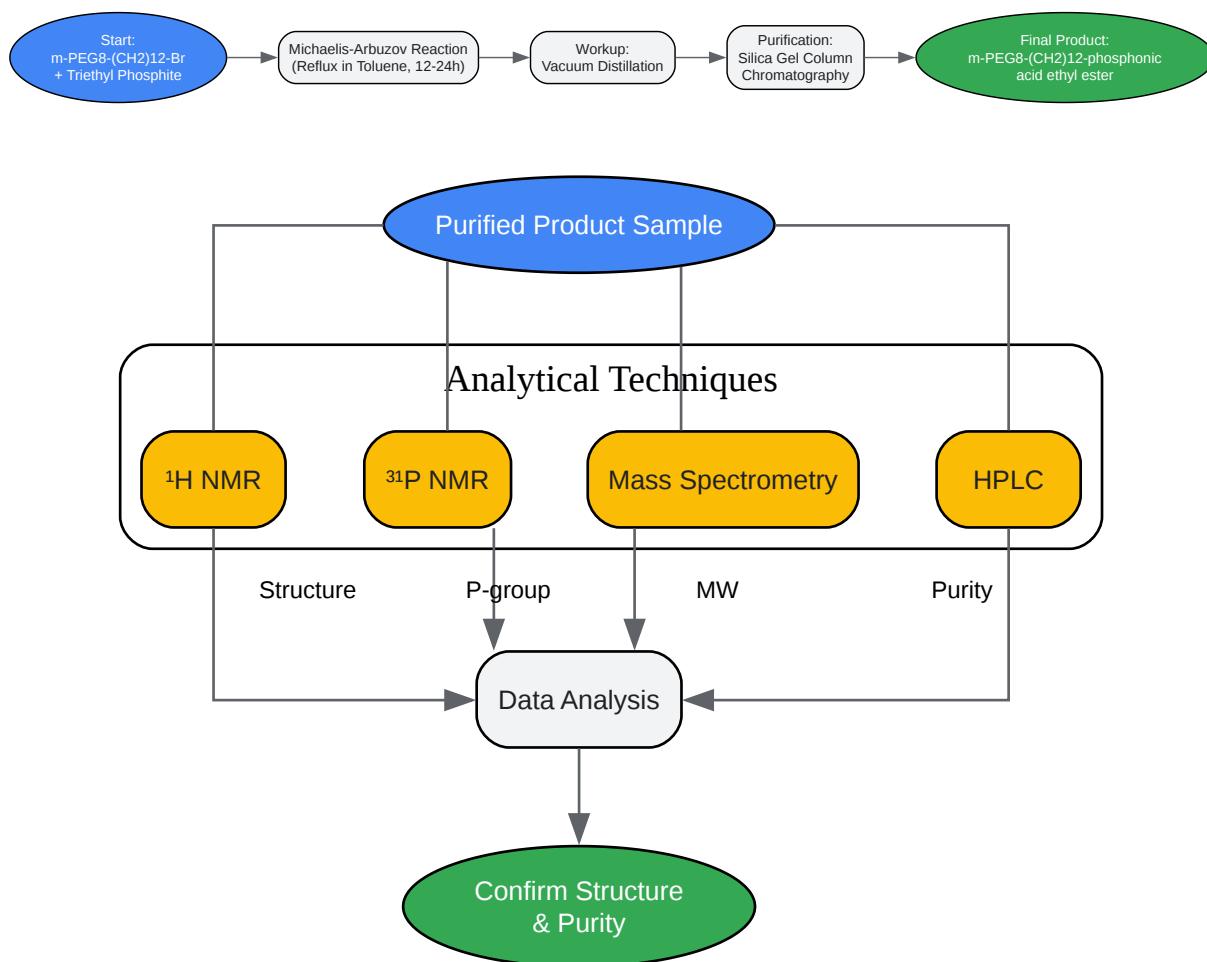
- Enhance Biocompatibility: The PEG chain creates a hydrophilic layer that repels proteins and cells, reducing fouling and improving the in-vivo performance of implants and nanoparticles.^{[2][10]}
- Improve Stability: The strong binding of the phosphonate group improves the stability of nanoparticles in aqueous and biological media.^[2]

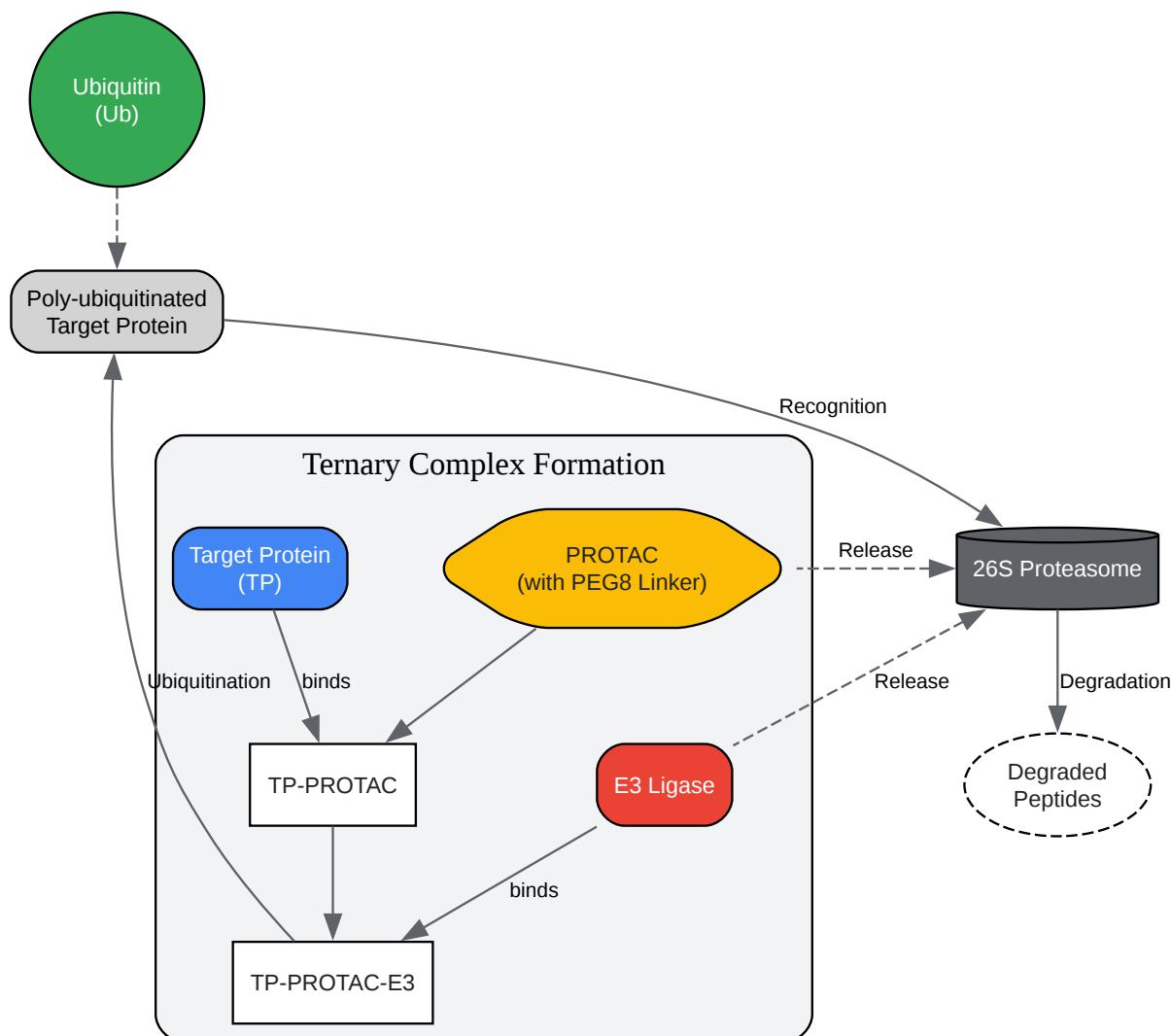
3. Targeted Drug Delivery: Following hydrolysis to the phosphonic acid, the linker can be used to target drugs to bone. The phosphonate group chelates calcium ions within the hydroxyapatite matrix of bone, leading to localized accumulation of the conjugated therapeutic agent.^{[2][4]}

Experimental Protocols

The following section details methodologies for the synthesis, characterization, and key reactions of PEGylated phosphonic acid esters.

Protocol 1: General Synthesis via Michaelis-Arbuzov Reaction


This protocol describes a general pathway for synthesizing a PEG-alkyl-phosphonic acid ethyl ester from a corresponding halide. The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond.^{[11][12]}


Materials:

- m-PEG8-(CH₂)₁₂-halide (e.g., bromide)
- Triethyl phosphite
- Anhydrous Toluene (or other high-boiling, inert solvent)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol)

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve m-PEG8-(CH₂)₁₂-bromide (1.0 eq) in anhydrous toluene.
- Addition of Reagent: Add triethyl phosphite (typically 1.1 - 1.5 eq) to the solution.
- Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H/³¹P NMR analysis of aliquots.
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure (vacuum distillation).
- Purification: Purify the resulting crude oil or solid by column chromatography on silica gel. Elute with a suitable solvent gradient, such as 0-10% methanol in dichloromethane, to isolate the pure **m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester**.[\[11\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester, 2112737-70-7 | BroadPharm [broadpharm.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 9. m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester_2112737-70-7_新研博美 [xinyanbm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
- To cite this document: BenchChem. ["m-PEG8-(CH₂)₁₂-phosphonic acid ethyl ester" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609298#m-peg8-ch2-12-phosphonic-acid-ethyl-ester-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com